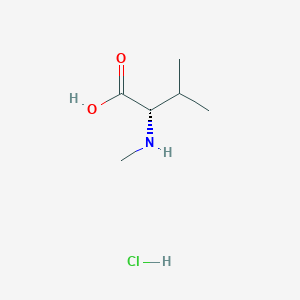
2,4-Dibromophenylhydrazine hydrochloride
Descripción general
Descripción
2,4-Dibromophenylhydrazine hydrochloride is a chemical compound with the molecular formula C6H7Br2ClN2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromophenylhydrazine hydrochloride consists of carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), and nitrogen (N) atoms . The exact structure can be found in databases like PubChem and ChemSpider .Physical And Chemical Properties Analysis
2,4-Dibromophenylhydrazine has a density of 2.1±0.1 g/cm^3, a boiling point of 306.1±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 50.1±0.3 cm^3, a polar surface area of 38 Å^2, a polarizability of 19.9±0.5 10^-24 cm^3, a surface tension of 59.3±3.0 dyne/cm, and a molar volume of 128.4±3.0 cm^3 .Aplicaciones Científicas De Investigación
Oxidative Radical Arylation
Hofmann, Jasch, and Heinrich (2014) discussed the preparation of substituted 2-aminobiphenyls from arylhydrazine hydrochlorides and anilines. This process involves biphasic radical arylation reactions with dioxygen from air, highlighting the role of 2,4-dibromophenylhydrazine hydrochloride in creating aminobiphenyls, which are significant in organic chemistry (Hofmann, Jasch, & Heinrich, 2014).
Synthesis of Chemical Compounds
Li Wei-guo (2012) and Zhu Hong-jun (2010) have utilized 2,4-dibromophenylhydrazine hydrochloride in the synthesis of various chemical compounds. These studies demonstrate the compound's utility in complex chemical reactions and its importance in the synthesis of other chemicals (Li Wei-guo, 2012), (Zhu Hong-jun, 2010).
Environmental and Biological Studies
The compound has been referenced in environmental and biological research. For instance, Zuanazzi et al. (2020) conducted a scientometric review to analyze global trends and gaps in studies about 2,4-D herbicide toxicity, which is relevant to understanding the environmental impact of related compounds (Zuanazzi, Ghisi, & Oliveira, 2020). Additionally, Rajagopal et al. (2019) investigated the cytotoxic effects of phenylhydrazine hydrochloride in zebrafish, highlighting the biological implications of related compounds (Rajagopal, Balasubramanian, & Kalyanaraman, 2019).
Pharmaceutical Research
In pharmaceutical research, compounds such as hydroxyzine hydrochloride have been evaluated for various applications, indicating the significance of hydrazine derivatives in drug development and analysis (Rizkalla, Aziz, & Soliman, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
(2,4-dibromophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOIJIDSPMZMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[4-[(2S)-2-(1H-Benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B1644360.png)



![5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1644370.png)





